4-Bromo-3-Methoxyphenylboronic Acid
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Overview
Description
4-Bromo-3-Methoxyphenylboronic Acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a bromine atom at the fourth position and a methoxy group at the third position. The unique structure of this compound makes it a valuable reagent in the formation of carbon-carbon bonds, facilitating the synthesis of various complex organic molecules.
Scientific Research Applications
4-Bromo-3-Methoxyphenylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary target of 4-Bromo-3-Methoxyphenylboronic Acid is the palladium catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway can lead to the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic molecules .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The action of this compound results in the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic molecules, such as those produced in the Suzuki–Miyaura coupling reaction . For example, it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the reaction conditions . The success of the Suzuki–Miyaura coupling reaction, in which the compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 4-Bromo-3-Methoxyphenylboronic Acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs palladium-catalyzed borylation of aryl halides. This method involves the reaction of 4-bromo-3-methoxyphenyl halide with a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base. The reaction is typically carried out under inert conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-Methoxyphenylboronic Acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Palladium Catalyst: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Typically between 50-100°C
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Comparison with Similar Compounds
4-Bromo-3-Methoxyphenylboronic Acid can be compared with other similar boronic acids, such as:
(4-Methoxyphenyl)boronic acid: Lacks the bromine substituent, making it less reactive in certain cross-coupling reactions.
(4-Fluorophenyl)boronic acid: Contains a fluorine substituent, which can influence the electronic properties and reactivity of the compound.
(4-Cyanophenyl)boronic acid: The presence of a cyano group can significantly alter the reactivity and applications of the compound.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(4-bromo-3-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRYXSUMYJSZDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Br)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681532 |
Source
|
Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.85 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-59-1 |
Source
|
Record name | (4-Bromo-3-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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